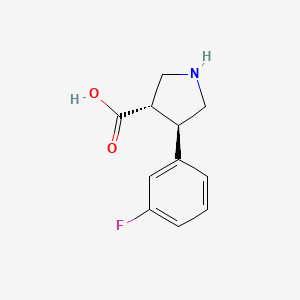

(3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

(3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGQZNWWPOLORG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376076 | |

| Record name | (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049975-95-2 | |

| Record name | (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Enantioselective Hydrogenation of Pyrrolidine Precursors

A prominent method for preparing (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves enantioselective hydrogenation of appropriately substituted pyrrolidine precursors. According to a patent (US8344161B2), the process typically uses lower aliphatic alcohols such as methanol as solvents and employs chiral catalysts to achieve high enantiomeric purity under moderate conditions. This method yields the desired stereochemistry with high yield and purity, making it economically viable for scale-up.

- Key features:

- Use of chiral catalysts for enantioselective hydrogenation.

- Methanol as preferred solvent.

- Moderate temperature and pressure conditions.

- High enantiomeric excess and yield.

This method is particularly effective for preparing 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be further deprotected or modified to yield the target compound.

Multi-Step Organic Synthesis via Pyrrolidine Ring Formation and Functional Group Introduction

Another approach involves multi-step synthesis starting from substituted acrylic acids or related precursors. For example, (E)-3-(3-fluorophenyl)acrylic acid can be converted into the pyrrolidine ring system through cyclization and subsequent functional group transformations.

- Typical steps include:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of protecting groups such as tert-butoxycarbonyl (Boc) to control reactivity.

- Alkylation or substitution reactions to install the 3-fluorophenyl group.

- Deprotection and purification to yield the final carboxylic acid.

A detailed example from patent US10835533B2 describes the preparation of tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate via alkylation with 1-bromo-2-methoxyethane in DMF, followed by deprotection steps to obtain the free acid. Reaction conditions such as temperature control (ambient to 60 °C) and solvent choice (DMF, ethyl acetate) are optimized to maximize yield (up to 83%) and purity.

Use of Protecting Groups and Chiral Resolution

Protecting groups like Boc are commonly used to protect the amine functionality during synthesis, allowing selective reactions at other sites. After the key transformations, deprotection yields the free amine or acid.

Chiral resolution or asymmetric synthesis techniques are employed to ensure the (3S,4R) stereochemistry. This can involve:

- Use of chiral catalysts or auxiliaries.

- Enzymatic resolution.

- Chromatographic separation of enantiomers.

These methods ensure the final product has the desired stereochemical configuration critical for biological activity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Enantioselective hydrogenation | Chiral catalyst, methanol solvent, moderate temp | High (>80%) | High (>95% ee) | Economical, scalable, high purity | Requires chiral catalyst |

| Multi-step synthesis via cyclization | (E)-3-(3-fluorophenyl)acrylic acid, DMF, Boc protection | ~80-85% | High (via chiral control) | Flexible, allows functionalization | Multi-step, longer synthesis time |

| Alkylation with 1-bromo-2-methoxyethane | DMF, DIEA base, 60 °C | 83% | High | Good yield, well-documented | Requires careful temperature control |

| Chiral resolution and deprotection | Boc protection, chromatographic separation | Variable | Very high | Ensures stereochemical purity | Additional purification steps |

Research Findings and Optimization Notes

Solvent choice: Methanol and DMF are preferred solvents for hydrogenation and alkylation steps, respectively, due to their polarity and ability to dissolve reactants effectively.

Temperature control: Maintaining reaction temperatures between ambient and 60 °C is critical to avoid side reactions and maximize yield.

Protecting groups: Boc protection stabilizes intermediates and facilitates selective reactions, improving overall synthetic efficiency.

Enantiomeric purity: Use of chiral catalysts and resolution techniques consistently achieves enantiomeric excess above 95%, essential for pharmaceutical applications.

Scale-up potential: The described methods have been optimized for industrial-scale synthesis, including continuous flow adaptations to improve throughput and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine carboxylic acids exhibit antidepressant-like effects. The unique fluorophenyl group may enhance the binding affinity to neurotransmitter receptors, contributing to improved efficacy in treating depression .

- Neuroprotective Effects : Studies have shown that compounds similar to (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid may offer neuroprotective benefits. This is particularly relevant in conditions such as Alzheimer's disease, where neurodegeneration is prevalent .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with biological activity.

- Synthesis of G-Secretase Inhibitors : (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid has been utilized in synthesizing g-secretase inhibitors, which are crucial in Alzheimer’s disease research .

- Chiral Auxiliary in Asymmetric Synthesis : The chiral nature of this compound allows it to be used as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds which are vital in drug development .

Pharmacological Studies

Pharmacological studies have focused on understanding the interaction of this compound with various receptors and enzymes.

- Receptor Binding Studies : The compound has been evaluated for its binding affinity to dopamine and serotonin receptors. Such interactions are critical for developing drugs aimed at treating mood disorders and schizophrenia .

- Metabolic Pathway Investigations : Understanding how (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is metabolized can provide insights into its pharmacokinetics and help optimize dosing regimens for therapeutic use .

Environmental Chemistry

Research into the environmental impact of organofluorine compounds has gained traction due to their persistence and potential toxicity.

- Fluoride Ion Impact Studies : The presence of fluorine in this compound raises concerns regarding environmental overload with fluoride ions. Studies have focused on assessing the ecological consequences of such compounds and their degradation pathways .

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrrolidine ring contributes to the overall stability and conformation of the molecule. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, facilitating the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Fluorophenyl Substitution

The position of fluorine on the phenyl ring significantly influences physicochemical and biological properties:

Key Findings :

Substituent Variations: Chloro, Trifluoromethyl, and Methoxy Groups

Substituents alter electronic properties and binding affinity:

Key Findings :

Steric and Stereochemical Modifications

Steric Effects:

Stereochemistry:

Research Implications

- Pharmacological Potential: Fluorophenyl and chlorophenyl analogs are explored as enzyme inhibitors (e.g., kinases) due to their ability to form halogen bonds .

- Structure-Activity Relationships (SAR) : The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, making it a versatile scaffold for lead optimization .

Actividad Biológica

(3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1049975-95-2, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and research findings related to its pharmacological properties.

The molecular formula of (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid is C11H12FNO2, with a molecular weight of 209.22 g/mol. The compound appears as a white solid with a melting point ranging from 234°C to 240°C .

| Property | Value |

|---|---|

| Chemical Formula | C11H12FNO2 |

| Molecular Weight | 209.22 g/mol |

| Melting Point | 234-240 °C |

| Appearance | White solid |

| CAS Number | 1049975-95-2 |

Anticancer Properties

Recent studies have indicated that pyrrolidine derivatives, including (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, exhibit significant anticancer activity. For instance, a study highlighted that certain piperidine derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The structure-activity relationship (SAR) analysis suggested that the introduction of fluorine atoms could enhance the interaction with protein binding sites, potentially improving efficacy against cancer cells.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that similar pyrrolidine derivatives can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in Alzheimer's disease pathology by regulating acetylcholine levels in the brain. Compounds that inhibit these enzymes may help mitigate symptoms associated with cognitive decline.

Arginase Inhibition

Another area of research involves the inhibition of arginase enzymes. Recent findings have shown that analogs of pyrrolidine-3-carboxylic acids can significantly inhibit arginase I and II, which are implicated in various diseases including cancer and cardiovascular disorders . The lead compounds from this series demonstrated IC50 values as low as 1.3 nM for arginase I inhibition, showcasing their potential as therapeutic agents.

Case Studies and Research Findings

- Cytotoxicity in Cancer Models : A study conducted on pyrrolidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The results indicated that the fluorinated derivatives had improved cytotoxic profiles compared to non-fluorinated counterparts .

- Neuroprotective Studies : In preclinical models of Alzheimer's disease, pyrrolidine derivatives showed promise in enhancing cognitive function by inhibiting cholinesterases and exhibiting antioxidant properties .

- Arginase Inhibition : A series of studies focused on the structure-activity relationship of pyrrolidine derivatives revealed that modifications at specific positions significantly enhanced their inhibitory potency against arginase enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4R)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : A nitrile anion cyclization strategy is a robust approach for synthesizing enantiomerically pure pyrrolidine derivatives. For example, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid was synthesized via a five-step process involving catalytic CBS asymmetric reduction and nitrile anion cyclization, achieving >95% yield and 94–99% enantiomeric excess (ee). Key conditions include using diethyl chlorophosphate as an activating agent and lithium hexamethyldisilazide (LiHMDS) as the base to ensure stereochemical control .

- Reaction Optimization : Temperature (-78°C for Grignard additions) and solvent choice (THF or toluene) critically impact intermediate stability and stereoselectivity .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Analytical Techniques :

- Chiral HPLC : Resolves enantiomers and quantifies ee (e.g., >99.9% purity achieved via kinetically controlled epimerization) .

- X-ray Crystallography : Defines absolute configuration using crystalline derivatives (e.g., tert-butoxycarbonyl-protected analogs) .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis/trans diastereomers .

- Physical Properties : Melting point (e.g., 163–164°C for intermediates) and optical rotation () validate purity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or diastereomers during synthesis?

- Chiral Auxiliaries : tert-Butoxycarbonyl (Boc) protection enables diastereomeric crystallization, as seen in intermediates with dr = 60:40 improved to 98:2 via chromatography .

- Dynamic Kinetic Resolution : Epimerization under basic conditions (e.g., LiOH) converts cis/trans mixtures to thermodynamically favored trans isomers .

Q. How does the 3-fluorophenyl substituent influence the compound’s physicochemical properties and reactivity?

- Physicochemical Data :

| Property | Value | Source |

|---|---|---|

| Density | 1.249 g/cm³ | |

| Boiling Point | 437.3°C at 760 mmHg | |

| Refractive Index | 1.537 |

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution resistance and stabilizes carboxylate intermediates during saponification .

Q. What computational methods predict the compound’s biological targets or binding affinities?

- In Silico Approaches :

- Molecular Docking : Screens against enzymes like prolyl hydroxylases (targeted by pyrrolidine derivatives) using software like AutoDock .

- Molecular Dynamics (MD) : Simulates interactions with fluorophenyl-binding pockets (e.g., G-protein-coupled receptors) .

Q. Are there contradictions in reported biological activity data, and how can they be addressed experimentally?

- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Orthogonal assays (e.g., time-kill kinetics) and standardized protocols (CLSI guidelines) improve reproducibility .

- Metabolic Stability : Fluorine’s impact on cytochrome P450 interactions can vary; liver microsome assays clarify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.